4-tert-Amylphenol

Beschreibung

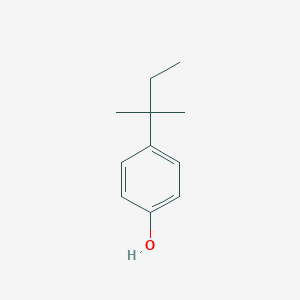

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-methylbutan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZWYNLTFLDQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Record name | P-TERT-PENTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31366-95-7 (mono-hydrochloride salt), 53404-18-5 (mono-potassium salt) | |

| Record name | 4-(1,1-Dimethylpropyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021771 | |

| Record name | 4-(2-Methylbutan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-tert-pentylphenol appears as colorless needles or beige solid. (NTP, 1992), Liquid; Liquid, Other Solid, White solid; [HSDB] Colorless or beige solid; [CAMEO] Off-white flakes; [MSDSonline] | |

| Record name | P-TERT-PENTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4-(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-tert-Pentylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

504.5 °F at 760 mmHg ; 280 °F at 15 mmHg; 491-513 °F (NTP, 1992), 262.5 °C, Boiling point: 248-250 °C at 740 mm Hg; 138.5 °C at 15 mm Hg; 112-120 °C at 3 mm Hg | |

| Record name | P-TERT-PENTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(1,1-Dimethylpropyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

232 °F (NTP, 1992), 232 °F (111 °C) (Open cup) | |

| Record name | P-TERT-PENTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(1,1-Dimethylpropyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 79 °F (NTP, 1992), Soluble in alcohol, ether, benzene, chloroform., In water, 1.68X10+2 m/L at 25 °C | |

| Record name | P-TERT-PENTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(1,1-Dimethylpropyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9624 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.962 at 20 °C/4 °C | |

| Record name | P-TERT-PENTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(1,1-Dimethylpropyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.00X10-3 mm Hg at 25 °C (ext) | |

| Record name | 4-(1,1-Dimethylpropyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

2-tert-amylphenol, 2,4-di-tert-amylphenol | |

| Record name | 4-(1,1-Dimethylpropyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Colorless needles | |

CAS No. |

80-46-6 | |

| Record name | P-TERT-PENTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Pentylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylpropyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Amylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Amylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(2-Methylbutan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(1,1-dimethylpropyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TERT-PENTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NP9LYK846 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(1,1-Dimethylpropyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190 to 205 °F (NTP, 1992), 94-95 °C | |

| Record name | P-TERT-PENTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(1,1-Dimethylpropyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

4-tert-Amylphenol: A Comprehensive Technical Guide

This in-depth guide provides a detailed overview of the physical and chemical properties of 4-tert-Amylphenol, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including comprehensive data tables, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Physical and Chemical Properties

This compound, also known as p-tert-pentylphenol, is an organic compound with the chemical formula C₁₁H₁₆O.[1][2] It presents as a white to pale yellow solid, often in the form of briquettes, flakes, or a coarse powder.[1][3] This alkylphenol is characterized by a phenol (B47542) ring substituted with a tert-amyl group at the para position.[3]

Identification and Structure

| Identifier | Value |

| CAS Number | 80-46-6[1][2] |

| Molecular Formula | C₁₁H₁₆O[1][2] |

| Molecular Weight | 164.24 g/mol [1][2][4] |

| Synonyms | 4-(1,1-Dimethylpropyl)phenol, 4-tert-Pentylphenol, p-tert-Amylphenol[5] |

| InChI Key | NRZWYNLTFLDQQX-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCC(C)(C)C1=CC=C(C=C1)O[3] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Melting Point | 88-89 °C[1][4] |

| Boiling Point | 255 °C[1][4] |

| Density | 0.96 g/cm³[1] |

| Water Solubility | 37 mg/L at 20 °C[1] |

| Solubility in Organic Solvents | Soluble in alcohols, benzene (B151609), chloroform, and diethyl ether[4] |

| pKa | 10.24 ± 0.26 (Predicted)[1][3] |

| logP (Octanol-Water Partition Coefficient) | 3.6 at 22 °C[1][6] |

| Vapor Pressure | 5 Pa at 20 °C[1] |

| Flash Point | 111 °C[1][6] |

| Refractive Index | 1.5061 (Estimate)[1] |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary tube method with a melting point apparatus, such as a Mel-Temp or Thiele tube.

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3]

-

The assembly is placed in a heating bath (e.g., mineral oil in a Thiele tube or a metal block in a Mel-Temp apparatus).[7]

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[7]

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire solid has melted.[3] For pure this compound, a sharp melting range of 88-89 °C is expected.[1][4]

Boiling Point Determination (Thiele Tube Method)

The boiling point can be determined using a small-scale method with a Thiele tube.

Procedure:

-

A small amount of this compound (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.[8]

-

As the liquid is heated, air trapped in the capillary tube will be expelled, forming a stream of bubbles.[8]

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Water Solubility (OECD 105 Flask Method)

The water solubility of this compound can be determined following the OECD 105 guideline (Flask Method), suitable for substances with solubilities above 10⁻² g/L.[2][5]

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[1]

-

The solution is then centrifuged or filtered to remove undissolved solid.[1]

-

The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined using UV-Vis spectrophotometry.

Procedure:

-

A series of buffer solutions with a range of known pH values are prepared.

-

A stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

-

A small aliquot of the this compound stock solution is added to each buffer solution to create a series of solutions with the same total phenol concentration but different pH values.

-

The UV-Vis absorbance spectrum of each solution is recorded. The absorbance will vary with pH as the phenol (ArOH) and phenolate (B1203915) (ArO⁻) forms have different absorption spectra.[9]

-

The pKa is determined by plotting the absorbance at a specific wavelength (where the difference in absorbance between the two forms is maximal) against pH and fitting the data to the Henderson-Hasselbalch equation.[10][11]

Chemical Properties and Reactivity

As a phenol, this compound exhibits weak acidity and undergoes electrophilic aromatic substitution reactions. The bulky tert-amyl group directs incoming electrophiles primarily to the ortho position relative to the hydroxyl group.

Acidity

The hydroxyl group of this compound is weakly acidic, with a predicted pKa of approximately 10.24.[1][3] It reacts with strong bases to form the corresponding phenoxide salt.

Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards electrophilic substitution by the electron-donating hydroxyl group. Common reactions include:

-

Nitration: Reaction with dilute nitric acid can introduce a nitro group onto the aromatic ring, typically at the ortho position.[12]

-

Halogenation: Reaction with halogens (e.g., bromine) in a suitable solvent leads to the formation of halogenated derivatives.

-

Friedel-Crafts Alkylation and Acylation: Further alkylation or acylation can occur on the aromatic ring, although the existing bulky substituent may cause steric hindrance.

Synthesis

This compound is typically synthesized via the Friedel-Crafts alkylation of phenol with an amylene isomer, such as 2-methyl-2-butene, in the presence of an acid catalyst like aluminum chloride or an acidic ion exchange resin.[3][13]

Biological Activity: Estrogen Receptor Signaling

This compound is known to be an endocrine-disrupting chemical that can mimic the action of estrogen by binding to estrogen receptors (ERα and ERβ).[14] This interaction can trigger a signaling cascade that is normally initiated by the natural hormone, estradiol.

Upon binding to the estrogen receptor in the cytoplasm, this compound can induce a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, ultimately leading to a physiological response.

References

- 1. filab.fr [filab.fr]

- 2. Water Solubility | Scymaris [scymaris.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. oecd.org [oecd.org]

- 6. pennwest.edu [pennwest.edu]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. web.pdx.edu [web.pdx.edu]

- 11. acid base - pKa of phenols using UV-Vis spectroscopy - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. This compound | 80-46-6 [chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study - PMC [pmc.ncbi.nlm.nih.gov]

4-tert-Amylphenol (CAS 80-46-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Amylphenol, with the CAS number 80-46-6, is an organic compound belonging to the alkylphenol family. It is characterized by a phenol (B47542) ring substituted with a tert-amyl group at the para position.[1] This compound, also known as p-tert-pentylphenol, is a white to off-white crystalline solid with a mild phenolic odor.[1][2] It exhibits solubility in organic solvents and is only slightly soluble in water.[2][3] this compound serves as a versatile chemical intermediate in various industries. It is utilized in the manufacturing of oil-soluble resins, as an intermediate for organic mercury germicides and pesticides, and in chemicals for the rubber and petroleum industries.[3][4] Furthermore, it finds application as a demulsifier, a biocide, and a fragrance ingredient.[3][4][5] Notably, it has been investigated as an estrogen receptor (ER) ligand, indicating its potential relevance in pharmaceutical research.[3][4] Due to its endocrine-disrupting properties, this compound is listed as a substance of very high concern (SVHC) by the European Chemicals Agency.[5][6]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below, providing key data for handling, formulation, and safety considerations.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆O | [3] |

| Molecular Weight | 164.24 g/mol | [3] |

| Appearance | White to off-white crystalline solid or colorless to beige needles. | [2][7][8][9] |

| Melting Point | 88-89 °C | [3][5][10] |

| Boiling Point | 255 °C | [3][5][10] |

| Flash Point | 111 °C | [3] |

| Density | 0.96 g/cm³ | [3] |

| Vapor Pressure | 0.00667 mmHg at 25°C | [3] |

| Water Solubility | 37 mg/L at 20 °C | [3][4] |

| log Kow (Octanol-Water Partition Coefficient) | 4.03 | [9] |

| pKa | 10.24 ± 0.26 | [3][4] |

Synthesis

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction involves reacting phenol with an alkylating agent, such as amylene or tert-amyl alcohol, in the presence of a Lewis acid catalyst.

Experimental Protocol: General Friedel-Crafts Alkylation

A general procedure for the synthesis of this compound involves the slow addition of the alkylating agent (e.g., amylene) to a mixture of phenol and a Lewis acid catalyst (e.g., aluminum chloride or sulfuric acid) with vigorous stirring. The reaction temperature is controlled to favor the formation of the para-substituted product. Upon completion, the reaction mixture is quenched, and the organic layer is separated. The crude product is then purified, typically through distillation or crystallization, to yield this compound.[11]

Toxicological Data

This compound is classified as harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[12][13] It is also suspected of damaging fertility or the unborn child.[13]

| Endpoint | Value | Species | Route | Reference(s) |

| Acute Oral Toxicity (LD50) | 1830 mg/kg | Rat | Oral | [13] |

| Acute Dermal Toxicity (LD50) | 2000 mg/kg | Rabbit | Dermal | [8][13] |

| Prenatal Developmental Toxicity (NOAEL) | 50 mg/kg/day (maternal toxicity) | Rat | Oral | [12] |

| Prenatal Developmental Toxicity (NOAEL) | 200 mg/kg/day (developmental toxicity) | Rat | Oral | [12] |

Experimental Protocol: Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

The prenatal developmental toxicity of this compound was assessed in a study consistent with the principles of OECD Test Guideline 414.[12][13][14][15][16][17]

-

Test Species: Rat.[12]

-

Administration: The test substance was administered orally by gavage to pregnant female rats daily from gestation day 6 to 15.[12]

-

Dosage: At least three dose levels and a concurrent control group were used. The doses in the cited study were 0, 50, 200, and 500 mg/kg/day.[12]

-

Observations (Maternal): Clinical signs, body weight, and food consumption were monitored throughout the pregnancy.[12] At termination (gestation day 20), a macroscopic examination of the dam was performed.

-

Observations (Fetal): At termination, the uterus was examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses were weighed and examined for external, visceral, and skeletal abnormalities.[12]

-

Endpoint: The No Observed Adverse Effect Level (NOAEL) was determined for both maternal and developmental toxicity. The NOAEL for maternal toxicity was 50 mg/kg/day, based on increased incidence of hair loss, urine stains, abnormal respiratory sounds, soft stools, and decreased body weight gain and food consumption at higher doses. The NOAEL for developmental toxicity was 200 mg/kg/day, with fetal effects at 500 mg/kg/day (bent ribs and decreased fetal body weight) considered secondary to maternal toxicity.[12]

Ecotoxicological Data

This compound is classified as very toxic to aquatic life with long-lasting effects.[13][18][19]

| Endpoint | Value | Species | Duration | Reference(s) |

| Acute Toxicity to Fish (LC50) | 2.5 - 16 mg/L | Pimephales promelas (Fathead minnow) | 96 hours | [9] |

| Acute Immobilisation of Daphnia (EC50) | 0.357 mg/L | Daphnia magna | 48 hours | [9] |

| Chronic Toxicity to Fish (NOEC) | 0.1 mg/L | Oryzias latipes (Medaka) | 60 days | [6] |

Experimental Protocol: Fish Acute Toxicity Test (based on OECD Guideline 203)

The acute toxicity to fish is determined using a method consistent with OECD Test Guideline 203.[2][8][10][12][20]

-

Test Species: A suitable freshwater fish species, such as Pimephales promelas (Fathead minnow) or Danio rerio (Zebrafish).[10]

-

Test Design: Fish are exposed to at least five concentrations of the test substance in a geometric series and a control group for 96 hours.[8]

-

Test Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[8]

-

Endpoint: The concentration that is lethal to 50% of the test fish (LC50) is calculated at the end of the 96-hour exposure period.[8]

Experimental Protocol: Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

The acute toxicity to aquatic invertebrates is assessed using a method consistent with OECD Test Guideline 202.[3][5][7][21][22]

-

Test Species: Daphnia magna, less than 24 hours old.[3]

-

Test Design: Daphnids are exposed to at least five concentrations of the test substance and a control for 48 hours.[3]

-

Test Conditions: The test is performed in a static or semi-static system under controlled temperature and light conditions.[3]

-

Observations: The number of immobilised daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[3]

-

Endpoint: The effective concentration that causes immobilisation in 50% of the daphnids (EC50) is calculated for the 48-hour exposure period.[3]

Mechanism of Action: Endocrine Disruption

This compound is recognized as an endocrine-disrupting chemical (EDC).[5][22] Its mechanism of action involves interaction with nuclear hormone receptors, primarily the estrogen receptor (ER) and the androgen receptor (AR).[15][22][23][24] It acts as an ER agonist, mimicking the effects of endogenous estrogens, and as an AR antagonist, blocking the action of androgens.[4][23] This interference with normal hormonal signaling can lead to adverse effects on reproduction and development in wildlife and potentially in humans.[15][22]

Spectral Data

Spectral data are crucial for the identification and quantification of this compound.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum provides information on the structure of the molecule. A representative ¹H NMR spectrum can be found in publicly available databases such as ChemicalBook.[3]

-

Mass Spectrometry: The mass spectrum shows the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and structure. The NIST WebBook provides the electron ionization mass spectrum for this compound.[2]

-

Infrared Spectroscopy: The infrared spectrum reveals the functional groups present in the molecule. Data from suppliers indicate that the IR spectrum conforms to the expected structure.[17]

Conclusion

This compound (CAS 80-46-6) is a commercially significant alkylphenol with a well-defined physicochemical profile. Its synthesis is primarily based on the Friedel-Crafts alkylation of phenol. While useful in various industrial applications, its toxicological and ecotoxicological profiles warrant careful consideration. It is acutely toxic to aquatic organisms and has been identified as an endocrine disruptor, acting as an estrogen receptor agonist and an androgen receptor antagonist. This technical guide provides a consolidated overview of the available data, including summaries of key experimental protocols, to support researchers, scientists, and drug development professionals in their work with this compound.

References

- 1. scribd.com [scribd.com]

- 2. oecd.org [oecd.org]

- 3. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 4. nbinno.com [nbinno.com]

- 5. shop.fera.co.uk [shop.fera.co.uk]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. beyondbenign.org [beyondbenign.org]

- 10. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 11. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. oecd.org [oecd.org]

- 18. Inhibition of Androgen Receptor Function and Level in Castration-Resistant Prostate Cancer Cells by 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oecd.org [oecd.org]

- 20. eurofins.com.au [eurofins.com.au]

- 21. biotecnologiebt.it [biotecnologiebt.it]

- 22. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-tert-Amylphenol: Structural Formula and Isomers

This guide provides a comprehensive overview of 4-tert-amylphenol, a significant alkylphenol in industrial chemistry. It details its structural formula, explores its various isomers, presents key physicochemical data, and outlines a common synthetic protocol. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Structural Formula of this compound

This compound, also known as p-tert-pentylphenol, is an organic compound belonging to the alkylphenol family.[1] Its structure consists of a phenol (B47542) group where a hydrogen atom on the benzene (B151609) ring is substituted by a tert-amyl group.[2] The tert-amyl group, systematically named 1,1-dimethylpropyl, is a five-carbon branched alkyl substituent.[1] In this compound, this substitution occurs at the para position (position 4) relative to the hydroxyl (-OH) group, leading to its systematic IUPAC name: 4-(2-methylbutan-2-yl)phenol.[1][3] The molecular formula of the compound is C₁₁H₁₆O.[1]

The structural arrangement, with a hydrophilic hydroxyl group and a lipophilic tert-amyl group, gives the molecule both hydrophilic and lipophilic characteristics, influencing its reactivity and solubility.[2]

Caption: Structure of this compound (4-(2-methylbutan-2-yl)phenol).

Isomers of this compound

Isomerism in amylphenols can arise from two main sources: the position of the alkyl group on the phenol ring and the structure of the amyl group itself.

2.1. Positional Isomers

The primary isomers of this compound are its positional isomers, where the tert-amyl group is attached to a different carbon atom on the benzene ring relative to the hydroxyl group.[1]

-

2-tert-Amylphenol (B1346624) (ortho-isomer): The tert-amyl group is located at the position adjacent to the hydroxyl group. Its IUPAC name is 2-(2-methylbutan-2-yl)phenol.[4]

-

3-tert-Amylphenol (meta-isomer): The tert-amyl group is situated at the meta position relative to the hydroxyl group.[1]

These positional differences significantly impact the compound's physical properties, steric hindrance, and chemical reactivity.[1]

Caption: Positional isomers of tert-Amylphenol.

2.2. Structural Isomers of the Amyl Group

The term "amyl" refers to a five-carbon alkyl group (C₅H₁₁). While tert-amyl is a specific branched isomer (2-methylbutan-2-yl), other structural isomers of the pentyl group can also be attached to the phenol ring, creating a wider family of amylphenols. These are distinct compounds from this compound but are important to consider for context. Examples include phenols substituted with n-pentyl, isopentyl (3-methylbutyl), and neopentyl (2,2-dimethylpropyl) groups.

Physicochemical Properties

The properties of this compound and its ortho-isomer are summarized below. Data for the meta-isomer is less commonly reported.

| Property | This compound (para-isomer) | 2-tert-Amylphenol (ortho-isomer) |

| CAS Number | 80-46-6[1] | 3279-27-4[4] |

| Molecular Formula | C₁₁H₁₆O[1] | C₁₁H₁₆O[4] |

| Molecular Weight | 164.24 g/mol [1] | 164.24 g/mol [4] |

| Appearance | White to off-white crystalline solid or colorless needles.[2][5] | Not specified |

| Melting Point | 88-89 °C[6][7] | Not specified |

| Boiling Point | 255 °C[6][7] | Not specified |

| Water Solubility | Insoluble; 37 mg/L at 20 °C.[5][6] | Not specified |

| Organic Solvents | Soluble in alcohol, ether, benzene, and chloroform.[1][6] | Not specified |

| pKa | 10.24 ± 0.26 (Predicted)[7] | Not specified |

| LogP | 3.6 at 22 °C[5][7] | 3.9 (Computed)[4] |

Experimental Protocols: Synthesis

The most common industrial method for producing this compound is the Friedel-Crafts alkylation of phenol.[2] This involves reacting phenol with an amylating agent, such as isoamylene (e.g., 2-methyl-2-butene (B146552) or 2-methyl-1-butene) or tert-amyl chloride, in the presence of an acid catalyst.[2][8]

Detailed Protocol: Alkylation of Phenol with Isoamylene

This protocol is based on general procedures for acid-catalyzed alkylation.[8][9]

-

Catalyst Preparation: An acidic ion-exchange resin or an inorganic solid acid catalyst (e.g., silica-alumina) is packed into a reactor.[8]

-

Reaction Setup: Phenol is charged into the reactor. An optional hydrocarbon diluent may be added.[8]

-

Alkylation: The reactor is heated to a temperature between 30 °C and 120 °C. Isoamylene (a mixture of 2-methyl-1-butene (B49056) and/or 2-methyl-2-butene) is then fed into the reactor. The reaction is typically run at a pressure of 1 to 10 kg/cm ² for 1 to 7 hours.[8][9]

-

Catalyst Removal: If performed batchwise, the solid catalyst is removed from the reaction mixture by filtration.[8]

-

Work-up: The crude product mixture is transferred to a distillation apparatus. Unreacted isoamylene and phenol are removed, often under reduced pressure.

-

Purification: The resulting concentrate is purified by fractional distillation to isolate the desired this compound product from by-products like 2-tert-amylphenol and 2,4-di-tert-amylphenol.[9]

Caption: Generalized experimental workflow for this compound synthesis.

Applications and Logical Relationships

This compound serves as a crucial intermediate in the chemical industry. Its primary applications stem from its ability to be incorporated into larger molecules, imparting specific properties such as UV stability, antioxidant activity, or oil solubility.

Its key roles include:

-

Polymer Additives: Used in the synthesis of antioxidants and stabilizers for polymers like plastics and rubbers.[2]

-

Resin Manufacturing: A key component in the production of oil-soluble phenolic resins.[7]

-

Biocides and Germicides: Serves as an intermediate for certain pesticides and organic mercury germicides.[7]

-

UV Absorbers: Used in the manufacturing of agents that protect coatings and plastics from UV degradation.[2]

Caption: Role of this compound as an intermediate in manufacturing.

References

- 1. Buy this compound | 80-46-6 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 2-tert-Amylphenol | C11H16O | CID 76769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 80-46-6 [m.chemicalbook.com]

- 6. This compound 99 80-46-6 [sigmaaldrich.com]

- 7. This compound | 80-46-6 [chemicalbook.com]

- 8. data.epo.org [data.epo.org]

- 9. US4568778A - Process for producing tert-amylphenols - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of 4-tert-Amylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 4-tert-Amylphenol, a key intermediate in the synthesis of various industrial and pharmaceutical compounds. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

Physicochemical Properties of this compound

This compound, also known as p-tert-pentylphenol, is a substituted phenol (B47542) with a tert-amyl group attached to the para position of the benzene (B151609) ring. This structure imparts a significant degree of lipophilicity to the molecule, governing its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [1][2] |

| Molecular Weight | 164.24 g/mol | [3] |

| Appearance | White to pale yellow solid (briquettes, flakes, or coarse powder) | [1][4] |

| Melting Point | 88-89 °C | [1][5] |

| Boiling Point | 255 °C | [1][5] |

| logP (Octanol-Water Partition Coefficient) | 3.6 at 22°C | [1][5] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing everything from bioavailability to reaction kinetics. This compound exhibits a distinct solubility profile, being readily soluble in many common organic solvents while demonstrating poor solubility in aqueous solutions.

Qualitative Solubility

General solubility information indicates that this compound is soluble in a range of organic solvents. This is attributed to the non-polar nature of the tert-amyl group and the benzene ring, which allows for favorable interactions with organic solvent molecules.

| Solvent | Qualitative Solubility |

| Alcohols (e.g., Methanol, Ethanol) | Soluble[1][3][4][6] |

| Diethyl Ether | Soluble[1][2][3][6] |

| Benzene | Soluble[1][3][4][6] |

| Chloroform | Soluble[1][3][4][6][7] |

| Acetone | Soluble (by analogy with 4-tert-butylphenol)[8][9] |

| Toluene | Soluble (in non-polar solvents)[10] |

| Water | Insoluble[1][2][3][4][6] |

Quantitative Solubility in Water

While generally considered insoluble in water, trace amounts of this compound can dissolve. The following table summarizes the available quantitative data for its aqueous solubility.

| Solubility in Water | Temperature | Reference |

| 37 mg/L | 20 °C | [5] |

| 168 mg/L | 25 °C | [11] |

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of this compound solubility in organic solvents, based on the widely accepted shake-flask method coupled with gravimetric analysis. This method is a reliable and fundamental technique for establishing solubility data.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid solute (this compound) in a specific solvent for a sufficient period to reach equilibrium.[12] Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined.[13]

Apparatus and Reagents

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

-

This compound (≥99% purity)

-

Selected organic solvents (analytical grade)

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[12][13] It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. To avoid transferring any solid particles, the use of a syringe fitted with a filter is recommended.[14]

-

Alternatively, the vials can be centrifuged at a constant temperature to facilitate the separation of the solid phase.[15]

-

-

Gravimetric Analysis of the Saturated Solution:

-

Tare a clean, dry evaporating dish on an analytical balance.

-

Transfer the known volume of the filtered saturated solution into the pre-weighed evaporating dish.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., below its melting point).

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dried residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.[16][17]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty evaporating dish from the final constant mass.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for determining the solubility of this compound.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. This compound 99 80-46-6 [sigmaaldrich.com]

- 4. ru.unilongindustry.com [ru.unilongindustry.com]

- 5. This compound CAS#: 80-46-6 [m.chemicalbook.com]

- 6. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cacheby.com [cacheby.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 4-tert-amyl phenol, 80-46-6 [thegoodscentscompany.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. bioassaysys.com [bioassaysys.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. enamine.net [enamine.net]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. pharmajournal.net [pharmajournal.net]

Spectroscopic Profile of 4-tert-Amylphenol: A Technical Guide

Introduction

4-tert-Amylphenol, also known as p-tert-pentylphenol, is an organic compound with the chemical formula C₁₁H₁₆O. It finds application as an intermediate in the synthesis of various industrial products, including resins, germicides, and other specialty chemicals. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals for quality control, structural elucidation, and reaction monitoring. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.22 | d | 2H | Ar-H (ortho to -OH) |

| 6.78 | d | 2H | Ar-H (meta to -OH) |

| 4.75 | s | 1H | Ar-OH |

| 1.62 | q | 2H | -CH₂-CH₃ |

| 1.25 | s | 6H | -C(CH₃)₂- |

| 0.68 | t | 3H | -CH₂-CH₃ |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 153.2 | C | Ar-C-OH |

| 141.1 | C | Ar-C-C(CH₃)₂- |

| 127.2 | CH | Ar-CH (meta to -OH) |

| 114.8 | CH | Ar-CH (ortho to -OH) |

| 37.0 | C | -C(CH₃)₂- |

| 35.8 | CH₂ | -CH₂-CH₃ |

| 27.2 | CH₃ | -C(CH₃)₂- |

| 9.1 | CH₃ | -CH₂-CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Infrared (IR) Spectroscopy[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H stretch (phenolic) |

| 3030 | Medium | Aromatic C-H stretch |

| 2960 | Strong | Aliphatic C-H stretch (asymmetric) |

| 2870 | Strong | Aliphatic C-H stretch (symmetric) |

| 1610, 1510 | Medium | Aromatic C=C stretch |

| 1460 | Medium | C-H bend (aliphatic) |

| 1240 | Strong | C-O stretch (phenolic) |

| 830 | Strong | p-substituted benzene (B151609) C-H out-of-plane bend |

Mass Spectrometry (MS)[3]

| m/z | Relative Intensity (%) | Assignment |

| 164 | 30 | [M]⁺ (Molecular Ion) |

| 135 | 100 | [M - C₂H₅]⁺ (Base Peak) |

| 107 | 20 | [M - C₄H₉]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition :

-

Set the spectral width to approximately 15 ppm.

-

Use a 30-45 degree pulse angle.

-

Set the acquisition time to 2-3 seconds and the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to approximately 220 ppm.

-

Employ proton broadband decoupling to simplify the spectrum to singlets for each carbon.

-

Use a 45-degree pulse angle.

-

Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds to ensure quantitative observation of all carbons, including quaternary carbons.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum and reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing :

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform a baseline correction if necessary.

-

Label the significant peaks corresponding to the functional groups present in the molecule.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction :

-

For a solid sample like this compound, a direct insertion probe or a gas chromatograph (GC) inlet can be used.

-

If using a GC inlet, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol) and inject it into the GC. The compound will be vaporized and separated from the solvent before entering the mass spectrometer.

-

-

Ionization :

-

In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, characteristic ions.

-

-

Mass Analysis :

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Spectrum Generation :

-

An electron multiplier detector records the abundance of each ion.

-

The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

References

Health and Safety Data for 4-tert-Amylphenol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the health and safety data for 4-tert-Amylphenol (CAS No. 80-46-6). It is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's physicochemical properties, toxicological profile, and associated experimental protocols. The guide also visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of the available data.

Physicochemical Properties

This compound is a substituted phenol (B47542) characterized by a tert-amyl group attached to the phenol ring. It appears as a colorless to pale yellow solid or liquid with a faint phenolic odor.[1] Its solubility in water is limited, but it is soluble in various organic solvents.[1][2]

| Property | Value | Source |

| Molecular Formula | C11H16O | [1][2][3][4][5] |

| Molecular Weight | 164.24 g/mol | [4][6] |

| Appearance | Colorless to pale yellow liquid or white to off-white crystalline solid | [1] |

| Melting Point | 88-95 °C | [2][5][7] |

| Boiling Point | 255-262.5 °C | [2][5][6][7] |

| Flash Point | 111-122.4 °C | [2][6][7] |

| Density | ~1.0 g/cm³ | [6] |

| Water Solubility | 37 mg/L (20 °C) - 0.19 g/L (21 °C) | [2][7] |

| log Pow (Octanol/Water Partition Coefficient) | 3.6 - 3.9 | [7][8] |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [6] |

Toxicological Profile

This compound is considered moderately toxic upon ingestion and skin contact and is a severe eye irritant.[1] It is also classified as a skin sensitizer (B1316253) and is harmful to aquatic life with long-lasting effects.[2][3]

Acute Toxicity

| Endpoint | Value | Species | Route | Source |

| LD50 | 1830 mg/kg | Rat | Oral | [1] |

| LD50 | 2000 mg/kg | Rabbit | Dermal | [1] |

Skin and Eye Irritation

Sensitization

-

Skin Sensitization: May cause an allergic skin reaction.[3]

Repeated Dose Toxicity

While a specific 90-day oral toxicity study for this compound was not identified, a study on the analogue substance 2,4-di-tert-amylphenol established a No Observed Adverse Effect Level (NOAEL) of 5 mg/kg body weight per day in rats, based on renal effects.[10] Another analogue, 4-tert-butylphenol (B1678320), was associated with retardation of pup growth and development at doses around 150 mg/kg/day in a combined repeated dose/reproductive toxicity screening study.[11]

Genotoxicity and Carcinogenicity

-

Genotoxicity: Existing data suggests no genotoxic potential for this compound and its analogue 2,4-di-tert-amylphenol.[10]

-

Carcinogenicity: No data is available to assess the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

Studies on analogue alkylphenols indicate potential reproductive and developmental effects. For instance, 4-tert-butylphenol has been shown to affect pup growth and development at high doses.[11] 4-tert-Octylphenol (B29142) has been shown to affect testicular function in male rats.[9]

Experimental Protocols

The toxicological data for this compound and its analogues are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)

This protocol determines the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using fixed doses (e.g., 5, 50, 300, and 2000 mg/kg). The initial dose is selected based on a sighting study.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Skin Sensitization: Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

-

Test Animals: Female mice of a suitable strain (e.g., CBA/J) are used.

-

Dose Preparation: The test substance is prepared in a suitable vehicle. A positive control is also used.

-

Dose Administration: A volume of the test substance, vehicle control, or positive control is applied to the dorsal surface of each ear of the mice for three consecutive days.

-

Cell Proliferation Measurement: On day 6, mice are injected intravenously with a radiolabeled substance (e.g., ³H-methyl thymidine).

-

Lymph Node Excision and Processing: After a set time, the draining auricular lymph nodes are excised and a single-cell suspension is prepared.

-

Measurement of Radioactivity: The incorporation of the radiolabel is measured, and a Stimulation Index (SI) is calculated. An SI of 3 or greater is considered a positive response.

Mechanism of Action: Endocrine Disruption

This compound is recognized as an endocrine-disrupting chemical due to its ability to act as an estrogen receptor (ER) agonist.[9] This means it can mimic the effects of the natural hormone estradiol, potentially leading to adverse health effects.

Estrogen Receptor Signaling Pathway

The estrogenic activity of this compound is mediated through its binding to estrogen receptors, primarily ERα. This interaction initiates a cascade of molecular events that can alter gene expression.

-

Binding: this compound enters the target cell and binds to the ligand-binding domain of the estrogen receptor in the cytoplasm or nucleus.

-

Dimerization and Translocation: Ligand binding induces a conformational change in the receptor, causing it to dimerize and translocate to the nucleus if it was in the cytoplasm.

-

DNA Binding: The receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Co-activator Recruitment: The complex recruits co-activator proteins, such as those from the steroid receptor coactivator (SRC) family.[12][13]

-

Transcription Activation: The recruitment of co-activators leads to the assembly of the transcription machinery and the initiation of transcription of estrogen-responsive genes, such as pS2 (TFF1).[14][15][16][17]

Metabolism and Excretion

The metabolism of phenolic compounds like this compound primarily involves Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body.[18]

The main metabolic pathways are:

-

Glucuronidation: The addition of a glucuronic acid moiety to the hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs).[19][20]

-

Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs).[18][19][20]

The resulting glucuronide and sulfate (B86663) conjugates are more water-soluble and are readily excreted in the urine.[8][21] The metabolism of phenols can also involve cytochrome P450 enzymes in Phase I reactions, although conjugation is a major pathway.[7][22][23][24][25]

Safety Precautions

Given the health hazards associated with this compound, appropriate safety precautions should be taken when handling this chemical in a research or industrial setting.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[3]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[3]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and wash the skin with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air.

-

This guide summarizes the currently available health and safety data for this compound. It is crucial for users to consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. crueltyfreeinternational.org [crueltyfreeinternational.org]

- 2. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 3. oecd.org [oecd.org]

- 4. Short-term toxicity – 90-day oral (non-rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. oecd.org [oecd.org]

- 6. Uterotrophic assay, Hershberger assay, and subacute oral toxicity study of 4,4 -[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis[phenol] based on the OECD draft protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of 4-tert-octylphenol on cytochrome P450 enzymes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The toxic effects of 4-tert-octylphenol on the reproductive system of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. Differential recruitment of coregulator proteins steroid receptor coactivator-1 and silencing mediator for retinoid and thyroid receptors to the estrogen receptor-estrogen response element by beta-estradiol and 4-hydroxytamoxifen in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Altered cofactor recruitment and nucleosome dynamics underlie bisphenol A’s impact on ERα-mediated transcriptional bursting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Up-regulation of TFF1 (pS2) expression by TNF-alpha in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trefoil Factor 1 (pS2 protein, HP1.A, Breast cancer estrogen-inducible protein, PNR-2, TFF1 , Protein pS2, Polypeptide P1.A, hP1.A, BCEI, PS2) | BioVendor R&D [biovendor.com]

- 16. [Trefoil factor 1 (pS2/TFF1), a peptide with numerous functions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. TFF3 and TFF1 expression levels are elevated in colorectal cancer and promote the malignant behavior of colon cancer by activating the EMT process - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. youtube.com [youtube.com]

- 25. The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation of 4-tert-Amylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Amylphenol (4-t-AP), also known as p-tert-pentylphenol, is an alkylphenol used in various industrial applications, including as an intermediate in the manufacturing of resins, and as a component in some disinfectants and cleaning agents.[1] Its presence in the environment has raised concerns due to its potential for endocrine disruption and aquatic toxicity. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways to support risk assessment and management.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its environmental distribution and behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [2] |

| Molecular Weight | 164.24 g/mol | [2] |

| CAS Number | 80-46-6 | [2] |

| Water Solubility | 190 mg/L at 21 °C | [3] |

| log P (Octanol-Water Partition Coefficient) | 3.6 at 22 °C | [3] |

| Melting Point | 88-89 °C | [3] |

| Boiling Point | 255 °C | [3] |

| Vapor Pressure | 2.00 x 10⁻³ mm Hg at 25 °C | [4] |

| Henry's Law Constant (estimated) | 2.0 x 10⁻⁶ atm-m³/mol | [4] |

Environmental Fate and Degradation

The environmental persistence of this compound is determined by a combination of biotic and abiotic degradation processes, as well as its partitioning behavior in different environmental compartments.

Biodegradation

Biodegradation is a primary mechanism for the removal of this compound from the environment. Studies have shown that it is susceptible to microbial degradation under aerobic conditions.

Quantitative Biodegradation Data

| Test Type | Result | Conditions | Reference |